molecular formula C29H46O B1587960 Stigmasta-7,22E,25-trien-3beta-ol CAS No. 14485-48-4

Stigmasta-7,22E,25-trien-3beta-ol

Cat. No. B1587960
CAS RN: 14485-48-4
M. Wt: 410.7 g/mol
InChI Key: IMWBKGMKWXIXEQ-FXIAWGAOSA-N
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Description

Stigmasta-7,22E,25-trien-3beta-ol is a sterol lipid with a structure based on the stigmastane skeleton . It consists of a cholestane moiety bearing an ethyl group at the carbon atom C24 . The molecular formula is C29H46O , with an average mass of 410.675 Da and a monoisotopic mass of 410.354858 Da .


Molecular Structure Analysis

The molecular structure of Stigmasta-7,22E,25-trien-3beta-ol is complex, with 9 of 9 defined stereocentres . It is based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24 .


Physical And Chemical Properties Analysis

Stigmasta-7,22E,25-trien-3beta-ol has a molecular formula of C29H46O . It has an average mass of 410.675 Da and a monoisotopic mass of 410.354858 Da . It is an extremely weak basic (essentially neutral) compound .

Scientific Research Applications

Novel Sterols Isolation

  • A study by Akihisa et al. (1990) reported the isolation of (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum scandens, a naturally occurring Z-Δ22-unsaturated sterol, along with four other novel sterols (Akihisa et al., 1990).

Enzyme-Substrate Complex Analysis

  • Nes et al. (1971) explored the metabolism of stigmasta-5,trans-24(28)-dien-3β-ol in Tetrahymena pyriformis, providing insights into the conformational aspects of enzyme-substrate complexes in sterol dehydrogenation (Nes et al., 1971).

Anticancer Properties

  • Wang et al. (2012) isolated a novel C29 sterol, stigmasta-5, 22, 25-trien-7-on-3β-ol, from Clerodendrum cyrtophyllum, which exhibited inhibitory effects on human breast cancer cell growth (Wang et al., 2012).

Insect Growth and Development

  • A study by Awata et al. (1976) examined the inhibitory effects of steroidal allenes, including stigmasta-5,24(28),28-trien-3β-ol, on the growth and steroid metabolism of the silkworm, Bombyx mori (Awata et al., 1976).

Metabolic Intermediates in Insects

  • Svoboda et al. (1989) identified stigmasta-5,22,24(28)-trien-3 beta-ol as a normal metabolite in Spodoptera littoralis larvae, indicating its role in insect sterol metabolism (Svoboda et al., 1989).

Synthesis Optimization

  • Zhou Meng-di (2014) focused on optimizing the synthesis process of (22E)-stigmasta-1,4,22-trien-3-one, highlighting its potential for industrial production (Zhou Meng-di, 2014).

Oxidation in Heated Triacylglycerols

  • Blekas and Boskou (1989) investigated the oxidation of stigmasterol, including stigmasta-3,5,22-triene, in heated triacylglycerols, contributing to the understanding of sterol stability under high temperatures (Blekas & Boskou, 1989).

Antileishmanial Properties

  • Elkhayat et al. (2016) isolated (22E,24R)-stigmasta-5,7,22-trien-3-β-ol from Aspergillus terreus and found it to exhibit potent activity against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans, indicating its potential in antimicrobial therapy (Elkhayat et al., 2016).

Spasmolytic and Anti-inflammatory Effects

  • Ammar et al. (2009) evaluated the spasmolytic and anti-inflammatory activities of (3beta, 22E)-Stigmasta-5, 22-diène-3-ol isolated from Hertia cheirifolia, indicating its potential in treating spasmodic and inflammatory conditions (Ammar et al., 2009).

Safety And Hazards

The safety data sheet for Stigmasta-7,22E,25-trien-3beta-ol suggests that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided . It is recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWBKGMKWXIXEQ-FXIAWGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415283
Record name NSC114518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stigmasta-7,22E,25-trien-3beta-ol

CAS RN

14485-48-4
Record name NSC114518
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC114518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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